molecular formula C16H22ClN3O3 B6800462 N-[(5-chloro-6-methoxypyridin-3-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide

N-[(5-chloro-6-methoxypyridin-3-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide

Cat. No.: B6800462
M. Wt: 339.82 g/mol
InChI Key: BJDOKFKYXBNREW-UHFFFAOYSA-N
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Description

N-[(5-chloro-6-methoxypyridin-3-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide is a complex organic compound with a unique structure that includes a spirocyclic framework. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-6-methoxypyridin-3-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form the pyridine ring . The spirocyclic framework is then constructed through a series of cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-6-methoxypyridin-3-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated products.

Scientific Research Applications

N-[(5-chloro-6-methoxypyridin-3-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-chloro-6-methoxypyridin-3-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amides and pyridine derivatives, such as:

  • N-[(5-chloro-6-methoxypyridin-3-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide analogs with different substituents on the pyridine ring.
  • Spirocyclic compounds with similar structural frameworks but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of a spirocyclic framework and a pyridine ring with chloro and methoxy substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(5-chloro-6-methoxypyridin-3-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3/c1-22-14-13(17)7-12(8-18-14)9-19-15(21)20-5-6-23-11-16(10-20)3-2-4-16/h7-8H,2-6,9-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDOKFKYXBNREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)CNC(=O)N2CCOCC3(C2)CCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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